2-butylbenzoic Acid
Overview
Description
2-Butylbenzoic acid is an organic compound with the chemical formula C11H14O2. It is a derivative of benzoic acid, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its colorless to pale yellow crystalline appearance and special aromatic odor. It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylbenzoic acid can be synthesized through various methods. One common method involves the reaction of O-methyl benzoic acid with tert-butyl lithium, which introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the oxidation of alkylbenzenes, where butylbenzene is oxidized by aqueous potassium permanganate (KMnO4) to give this compound .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of p-tert-butyltoluene with air in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and sodium bromide as a catalyst initiator. This reaction is carried out in an autoclave, and the reaction mixture is analyzed using gas chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator.
Major Products
The major products formed from these reactions include this compound from oxidation and various substituted benzoic acids from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Butylbenzoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used as a chemical reagent in the manufacture of pharmaceuticals and pesticides.
Mechanism of Action
The mechanism of action of 2-butylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, the oxidation of alkyl side chains to form carboxyl groups involves the formation of intermediate benzylic radicals . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Butylbenzoic acid can be compared with other similar compounds, such as:
Benzoic Acid: The parent compound, which lacks the butyl group.
Terephthalic Acid: Another derivative of benzoic acid, used in the production of polyester fibers.
P-tert-Butylbenzoic Acid: A similar compound with a tert-butyl group at the para position, used in the polymer industry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-butylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNNDVUKAKPGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185508 | |
Record name | Benzoic acid, butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31627-70-0 | |
Record name | Benzoic acid, butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031627700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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